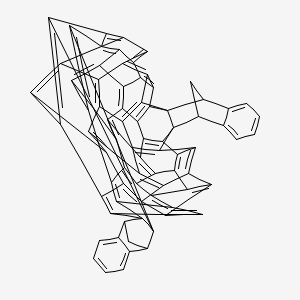

ICBA

Description

Properties

InChI |

InChI=1S/C78H16/c1-2-6-12-11(5-1)15-9-16(12)76-69-53-37-23-25-41-29(37)30-38-24-26-42(30)58-57(41)73-65-49(25)33-31-43-19-21-39-27-28-36-20-22-40(28)56-55(39)71(63(65)47(21)33)77-17-10-18(14-8-4-3-7-13(14)17)78(73,77)74(58)66-50(26)34(48(22)64(66)72(56)77)32-44(20)60(62(46(24)32)70(76)54(38)53)68-52(36)51(35(19)27)67(75(15,68)76)59(43)61(69)45(23)31/h1-8,15-18H,9-10H2 | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YLXQIZGBVUNXAF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2C3=CC=CC=C3C1C45C26C7=C8C9=C1C2=C3C%10=C9C9=C%11C%12=C%10C%10=C%13C%14=C%12C%12=C%15C%16=C(C4=C4C%17=C%16C%16=C%18C%19=C%17C%17=C%20C%21=C%19C%19=C%22C%23=C%21C%21=C(C1=C7C(=C%21%20)C6=C%174)C2=C%23C(=C3%10)C%221C%13(C2CC1C1=CC=CC=C21)C(=C%18%19)C%14=C%15%16)C(=C%12%11)C5=C98 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C78H16 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

953.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1207461-57-1 | |

| Record name | 1207461-57-1 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

A Deep Dive into the International Center for Biosaline Agriculture (ICBA): History, Mission, and Agricultural Research

An In-depth Technical Guide for Researchers and Scientists

The International Center for Biosaline Agriculture (ICBA) stands as a global leader in agricultural research and development in marginal environments. This guide provides a comprehensive overview of this compound's history, its evolving mission, and a technical look into its research methodologies, focusing on the development of climate-resilient crops.

A Rich History of Innovation in Marginal Environments

Established in 1999, the International Center for Biosaline Agriculture (this compound) was founded through the visionary collaboration of the Islamic Development Bank (IDB), the Organization of the Petroleum Exporting Countries (OPEC) Fund for International Development, the Arab Fund for Economic and Social Development (AFESD), and the Government of the United Arab Emirates (UAE).[1] Headquartered in Dubai, UAE, this compound was created to address the pressing challenges of salinity and water scarcity in agriculture.[1][2]

Initially, the Center's research focused on tackling soil and water salinization.[3] Over the years, its mandate has expanded significantly to address a wider array of global challenges, including food security, water scarcity, and climate change adaptation in marginal environments, which are home to an estimated 1.7 billion people.[1][2] Today, this compound is an international, not-for-profit applied agricultural research center that has extended its reach to over 50 countries.[3][4]

Mission and Strategic Vision: Pioneering Solutions for a Sustainable Future

This compound's mission is to "work in partnership to deliver agricultural and water scarcity solutions in marginal environments."[4] This mission is guided by a vision of achieving "sustainable livelihoods and food security in marginal environments."[4]

The Center's strategic objectives are multi-faceted and interconnected:

-

Promote sustainable management of natural resources: This includes the use of non-freshwater resources for agriculture, such as saline water, treated wastewater, and industrial water.[4]

-

Provide climate change solutions: this compound develops and introduces climate-smart crops and technologies that are resilient to drought, heat, and salinity.[1][4]

-

Enhance agricultural value chains: The Center works to improve the entire agricultural ecosystem, from production to market access.[4]

-

Advance sustainable food, feed, and biofuel agri-technologies: this compound is at the forefront of identifying and developing innovative agricultural technologies.[4]

A core component of this compound's strategy is its focus on crop diversification. The Center identifies, tests, and introduces a range of climate-resilient and salt-tolerant crops, including quinoa, sorghum, pearl millet, and Salicornia.[4]

Quantitative Research Highlights

This compound's research has yielded significant quantitative outcomes in the development of salt-tolerant crops. The following tables summarize key findings from studies on quinoa and forage sorghum.

Table 1: Grain Yield of this compound Quinoa Genotypes under Varying Salinity Levels

| Genotype | Grain Yield ( g/plant ) at 0 dS/m | Grain Yield ( g/plant ) at 5 dS/m | Grain Yield ( g/plant ) at 10 dS/m | Grain Yield ( g/plant ) at 15 dS/m | Grain Yield ( g/plant ) at 20 dS/m |

| This compound-Q1 | 15.5 | 13.0 | 10.5 | 8.0 | 5.5 |

| This compound-Q2 | 12.5 | 10.0 | 8.0 | 6.0 | 4.0 |

| This compound-Q3 | 29.6 | 26.0 | 22.0 | 18.0 | 14.0 |

| This compound-Q4 | 25.0 | 22.0 | 19.0 | 16.0 | 13.0 |

| This compound-Q5 | 21.0 | 18.0 | 15.0 | 12.0 | 9.0 |

Source: Data adapted from a study on five quinoa genotypes.[5]

Table 2: Dry Biomass Yield of this compound Quinoa Genotypes under Varying Salinity Levels

| Genotype | Dry Biomass Yield ( g/plant ) at 0 dS/m | Dry Biomass Yield ( g/plant ) at 5 dS/m | Dry Biomass Yield ( g/plant ) at 10 dS/m | Dry Biomass Yield ( g/plant ) at 15 dS/m | Dry Biomass Yield ( g/plant ) at 20 dS/m |

| This compound-Q1 | 15.5 | 13.5 | 11.5 | 9.5 | 7.5 |

| This compound-Q2 | 12.5 | 10.5 | 8.5 | 6.5 | 4.5 |

| This compound-Q3 | 29.6 | 27.0 | 24.0 | 21.0 | 18.0 |

| This compound-Q4 | 25.0 | 23.0 | 21.0 | 19.0 | 17.0 |

| This compound-Q5 | 21.0 | 19.0 | 17.0 | 15.0 | 13.0 |

Source: Data adapted from a study on five quinoa genotypes.[5]

Table 3: Forage Sorghum Yield and Water Use Efficiency under Different Irrigation Regimes

| Irrigation Treatment (% of ET) | Total Water Applied (inches) | Forage Yield (tons/acre at 70% moisture) |

| 25 | 15.5 | 11.3 |

| 50 | 19.8 | 16.4 |

| 75 | 23.7 | 21.5 |

| 100 | 27.8 | 23.1 |

Source: Data adapted from a study on forage sorghum irrigation.[3]

Detailed Experimental Protocols

To ensure scientific rigor and replicability, this compound employs detailed experimental protocols. The following provides an example of the methodology used for evaluating the salt tolerance of quinoa genotypes.

4.1 Evaluation of Quinoa Genotypes for Salinity Tolerance

-

Objective: To assess the salinity tolerance of five quinoa genotypes (this compound-Q1, this compound-Q2, this compound-Q3, this compound-Q4, and this compound-Q5) under controlled greenhouse conditions.

-

Experimental Design: A pot trial using a completely randomized design with five salinity levels and multiple replications for each treatment.

-

Growth Medium: Pots were filled with 6 kg of Fluvisol soil.[2]

-

Salinity Treatments: Four artificially induced salinity levels (5, 10, 15, and 20 dS/m) were established using saline water.[2] A control group with non-saline water (0 dS/m) was also included.

-

Data Collection: The following parameters were measured:

-

Seed germination rate

-

Plant height

-

Fresh and dry biomass

-

Chlorophyll content

-

Grain yield[2]

-

-

Statistical Analysis: The collected data was subjected to analysis of variance (ANOVA) to determine the statistical significance of the effects of salinity on the different quinoa genotypes.

Visualizing this compound's Research Workflow

The following diagrams illustrate the key processes within this compound's research and development pipeline, from genebank to farmer's field.

Caption: A logical diagram of this compound's integrated research and development workflow.

Caption: An experimental workflow for developing and disseminating a new crop variety at this compound.

References

Revolutionizing Food Security in Arid Lands: The Pioneering Role of the International Center for Biosaline Agriculture (ICBA)

Dubai, UAE - In an era marked by escalating climate change and mounting pressure on global food systems, the International Center for Biosaline Agriculture (ICBA) has emerged as a critical force in pioneering innovative solutions to ensure food, water, and nutrition security in the world's most marginal environments. Headquartered in Dubai, this compound is a non-profit international research center that has been at the forefront of developing and promoting sustainable agricultural practices in saline and water-scarce regions for over two decades.[1] This in-depth guide explores the multifaceted role of this compound in addressing global food security challenges, detailing their cutting-edge research, experimental methodologies, and the tangible impact of their work on farming communities in arid and semi-arid regions.

A Focus on Marginal Environments: The Core of this compound's Mission

This compound's mandate is centered on the unique challenges and opportunities presented by marginal environments, which are characterized by low rainfall, high temperatures, poor soil quality, and high levels of salinity in both soil and water resources. These regions are home to some of the world's most vulnerable populations, who are disproportionately affected by the impacts of climate change on agriculture. This compound's research and development activities are designed to empower these communities by providing them with the knowledge, tools, and technologies to cultivate resilient and productive agricultural systems.

The Center's strategic approach is built on three foundational pillars: the conservation and utilization of natural resources, climate change adaptation, and crop improvement and diversification.[2] Through a multidisciplinary approach that integrates genetics, agronomy, water management, and socio-economic research, this compound is developing holistic solutions that are both scientifically sound and practically applicable for smallholder farmers.

Innovations in Crop Science: Breeding the Future of Food

A cornerstone of this compound's strategy is the identification, development, and promotion of climate-resilient and salt-tolerant crops. Recognizing that conventional staple crops are often ill-suited to marginal environments, this compound has focused its efforts on underutilized and novel plant species with inherent tolerance to abiotic stresses.

Quinoa: A Success Story in Saline Agriculture

Quinoa (Chenopodium quinoa Willd.) has been a remarkable success story for this compound. This highly nutritious pseudocereal is naturally adapted to harsh conditions and can thrive in saline soils and with saline irrigation water.[3][4] this compound has conducted extensive research to identify and develop quinoa genotypes that are well-suited to the specific conditions of the Middle East, North Africa, and Central Asia.

While specific quantitative data from this compound's extensive field trials are often published in detailed scientific papers and reports, publicly available information highlights the significant potential of this crop. For instance, research has shown that certain quinoa genotypes can produce significant yields even when irrigated with water of high salinity.[4] One study demonstrated that while high salinity can impact growth parameters, the nutritional quality, including soluble protein content and antioxidant activity, can be enhanced under certain stress levels.[3]

Table 1: Illustrative Growth and Nutritional Parameters of Quinoa under Salinity Stress

| Salinity Level (EC) | Plant Height (cm) | Seed Yield ( g/plant ) | Soluble Protein Content (mg/g) |

| Low (Control) | 60 | 25 | 120 |

| Medium | 55 | 28 | 135 |

| High | 48 | 22 | 150 |

| Note: This table is a generalized representation based on findings from various studies on quinoa and salinity. Specific values can vary significantly based on genotype, environmental conditions, and experimental setup. |

Sorghum and Pearl Millet: Drought-Tolerant Staples for Arid Regions

Sorghum (Sorghum bicolor) and pearl millet (Pennisetum glaucum) are two other key crops in this compound's research portfolio. These C4 cereals are known for their high water-use efficiency and tolerance to drought and heat, making them ideal for rain-fed agriculture in arid and semi-arid lands. This compound's work on these crops focuses on developing improved varieties with enhanced drought tolerance and nutritional value.[5][6][7][8]

Screening methodologies for drought tolerance in pearl millet often involve subjecting seedlings to osmotic stress using solutions like polyethylene glycol (PEG) to simulate drought conditions.[9] Physiological parameters such as root and shoot length, biomass, and water content are then measured to identify tolerant genotypes.[9]

Salicornia: A Halophyte with Immense Potential

This compound has also made significant strides in the research and development of Salicornia, a succulent halophyte (salt-loving plant) that can be irrigated with seawater. This multi-purpose crop has potential as a source of food, animal feed, and biofuel. In a major breakthrough, this compound scientists recorded a seed yield of 3 tonnes per hectare for Salicornia using seawater from an aquaculture system, demonstrating its viability as a cash crop in coastal desert environments.

Advanced Research in Molecular Breeding and Genetics

Beyond conventional crop breeding, this compound is harnessing the power of modern biotechnology to accelerate the development of stress-tolerant crops. The Center's research delves into the genetic and molecular mechanisms that underpin plant tolerance to salinity and drought.

In barley, for example, researchers have identified several quantitative trait loci (QTLs) and candidate genes associated with salinity tolerance at the germination stage.[10][11] Genes from the DREB (dehydration-responsive element-binding) protein family, for instance, have been shown to be diverse and play a role in tolerance to drought, salinity, and low temperatures.[10][11] Another key gene, HKT1;5, is involved in regulating sodium transport within the plant, a critical mechanism for ion exclusion and salinity tolerance.[12]

Experimental Protocol: Screening Sorghum Germplasm for Salt Tolerance

A standardized laboratory screening method, similar to one used at this compound, allows for the evaluation of sorghum lines for salinity tolerance from germination to the adult plant stage.[7]

Objective: To assess the salt tolerance of different sorghum genotypes at the seedling stage.

Materials:

-

Seeds of various sorghum genotypes.

-

Large pots (e.g., containing 9 kg of Alfisol soil).[7]

-

Sodium chloride (NaCl).

-

Growth chamber or greenhouse with controlled environmental conditions.

Methodology:

-

Pot Preparation: Fill each pot with a measured amount of soil (e.g., 9 kg Alfisol).[7]

-

Sowing: Sow a predetermined number of seeds of each sorghum genotype in separate, clearly labeled pots.

-

Control Group: For each genotype, maintain a set of control pots that will be irrigated with non-saline water.

-

Salt Treatment: To the experimental group, apply a saline solution. To avoid osmotic shock, the salt can be applied in split doses. For example, a total of 22.22 g of NaCl per pot (to achieve a concentration of approximately 200 mM) can be divided into three applications.[7] The salt is dissolved in a sufficient amount of water to saturate the soil to field capacity without causing waterlogging.[7]

-

Growth Conditions: Place all pots in a growth chamber or greenhouse with controlled temperature, humidity, and photoperiod.

-

Data Collection: After a specified period (e.g., 2-3 weeks), measure various morphological and physiological parameters, including:

-

Germination percentage.

-

Shoot and root length.

-

Fresh and dry weight of shoots and roots.

-

Physiological indices such as germination stress tolerance index (GSI), shoot length stress tolerance index (SLSI), and root length stress tolerance index (RLSI).[13]

-

-

Analysis: Statistically analyze the data to compare the performance of different genotypes under salt stress relative to the control conditions. This allows for the classification of genotypes into categories such as highly salt-tolerant, moderately tolerant, and sensitive.[13][14]

Integrated Agri-Aquaculture Systems (IAAS): A Circular Approach to Resource Management

This compound is a proponent of integrated farming systems that maximize resource use efficiency and minimize waste. Their work on Integrated Agri-Aquaculture Systems (IAAS) is a prime example of this circular economy approach. IAAS combines aquaculture (fish farming) with the cultivation of crops, creating a symbiotic relationship where the nutrient-rich wastewater from the fish tanks is used to irrigate and fertilize salt-tolerant plants.[15] This not only conserves freshwater but also reduces the need for chemical fertilizers.

Genebank: A Treasure Trove of Biodiversity for Future Food Security

At the heart of this compound's research is its state-of-the-art genebank, which houses one of the world's largest collections of seeds of salt-tolerant and heat- and drought-resistant plant species. This genetic repository is a vital resource for researchers and plant breeders globally, providing the raw material for developing new and improved crop varieties. The genebank holds thousands of accessions of various plant species collected from marginal environments across the globe, preserving this critical biodiversity for future generations.

Capacity Building and Knowledge Dissemination: Empowering Local Communities

This compound's impact extends beyond the laboratory and research fields. The Center is deeply committed to capacity building and knowledge dissemination, working closely with national agricultural research systems, extension services, and farmers to ensure that their innovations are adopted and have a real-world impact. Through training programs, workshops, and farmer field schools, this compound empowers local communities with the skills and knowledge to implement sustainable agricultural practices.

The Path Forward: Scaling Up Solutions for a Food-Secure Future

The challenges of global food security, particularly in the face of climate change, are immense. However, the work of the International Center for Biosaline Agriculture offers a beacon of hope. By focusing on the untapped potential of marginal environments and harnessing the power of scientific innovation, this compound is not just developing new crops and technologies, but is also building resilient and sustainable food systems for some of the world's most vulnerable populations. As the global community strives to achieve the Sustainable Development Goals, the pioneering research and development efforts of this compound will undoubtedly play an increasingly vital role in creating a food-secure future for all.

References

- 1. 2021 Annual Report | MSCI [msci.com]

- 2. Highlights and Achievements report | International Center for Biosaline Agriculture [biosaline.org]

- 3. mdpi.com [mdpi.com]

- 4. How Does Quinoa (Chenopodium quinoa Willd.) Respond to Phosphorus Fertilization and Irrigation Water Salinity? - PMC [pmc.ncbi.nlm.nih.gov]

- 5. berkshirehathaway.com [berkshirehathaway.com]

- 6. mdpi.com [mdpi.com]

- 7. oar.icrisat.org [oar.icrisat.org]

- 8. isca.me [isca.me]

- 9. Screening of Pearl Millet Genotypes Suitable for Drought Tolerance at Early Seedling Stage [arccjournals.com]

- 10. Salinity tolerance in barley during germination—homologs and potential genes - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Research Portal [researchportal.murdoch.edu.au]

- 12. biosaline.org [biosaline.org]

- 13. researchgate.net [researchgate.net]

- 14. Screening and identification of grain sorghum germplasm for salt tolerance at seedling stage - PMC [pmc.ncbi.nlm.nih.gov]

- 15. youtube.com [youtube.com]

In-depth Technical Guide on the Core Publications and Reports of the International Center for Biosaline Agriculture (ICBA)

A comprehensive analysis of the International Center for Biosaline Agriculture's (ICBA) key research publications reveals a strategic focus on addressing the intertwined challenges of salinity, water scarcity, and food security in marginal environments. This guide synthesizes the core findings and methodologies from this compound's significant reports and scientific publications for researchers, scientists, and drug development professionals, presenting quantitative data, experimental protocols, and visual workflows to facilitate a deeper understanding of their work.

The International Center for Biosaline Agriculture, an international, not-for-profit applied agricultural research center, concentrates its efforts on developing and promoting sustainable agricultural solutions for regions facing environmental constraints.[1] Their research encompasses several key areas, including the management of natural resources, climate change adaptation, crop improvement, and integrated agri-aquaculture systems.[1][2] This guide provides a distillation of their technical outputs, focusing on actionable data and reproducible methodologies.

Core Research Themes and Strategic Objectives

This compound's strategic vision is centered on ensuring sustainable livelihoods and food security for populations in marginal environments.[1][3] The center's research is strategically aligned with the United Nations Sustainable Development Goals (SDGs), aiming to provide tangible solutions to global challenges.[4][5] Their work is guided by a refreshed strategy for 2019-2023, which emphasizes genomics, controlled-environment agriculture, and vertical farming as promising fields for future food and water security.[1][5]

The primary research and innovation themes pursued by this compound include:

-

Management of Natural Resources in Marginal Environments: This involves developing solutions to prevent, manage, and recover salt-affected lands.[2]

-

Climate Change Modeling and Adaptation: this compound utilizes advanced tools like big data and machine learning to model climate impacts and develop resilient agricultural practices.[2]

-

Crop Improvement and Sustainable Production: A significant focus is on identifying, testing, and introducing climate-resilient, salt-tolerant, and water-efficient crops such as quinoa, amaranth, sorghum, and pearl millet.[1]

-

Integrated Agri-aquaculture Systems: This theme explores synergies between agriculture and aquaculture to enhance productivity and resource efficiency.

Quantitative Data Summary

A review of this compound's publications, including annual reports and impact assessments, provides key quantitative metrics that highlight the scope and impact of their work. The following tables summarize critical data points extracted from their reports.

| Metric | Value/Range | Source Publication(s) |

| Germplasm Collection | >15,000 accessions of 270 plant species from >150 countries | This compound Genebank Records[1] |

| Global Reach | Research-for-development programs in over 30 countries | This compound Annual Reports[1] |

| Impact on Arable Land | Addressing salinity affecting ~25% of the world's arable land | This compound Research on Salinity Management[2] |

Key Experimental Protocols

Detailed experimental methodologies are a cornerstone of this compound's scientific publications. Below are summaries of protocols for key experiments frequently cited in their research on crop resilience and soil management.

1. Protocol for Screening Crop Varieties for Salinity Tolerance

-

Objective: To identify and select crop genotypes that exhibit high tolerance to saline conditions.

-

Methodology:

-

Germplasm Acquisition: A diverse set of germplasm for the target crop is obtained from this compound's extensive genebank.[1]

-

Greenhouse/Field Trials: Seeds are planted in controlled greenhouse environments or in designated field plots with varying levels of soil and water salinity.

-

Stress Application: Different concentrations of saline solutions are applied through irrigation to simulate stress conditions.

-

Data Collection: Agronomic data (e.g., germination rate, plant height, biomass, yield) and physiological data (e.g., stomatal conductance, photosynthetic rate, ion concentration in tissues) are collected throughout the growth cycle.

-

Statistical Analysis: Analysis of variance (ANOVA) and other statistical tests are used to determine significant differences in performance among genotypes under saline stress.

-

Selection: Genotypes with superior performance under high salinity are selected for further breeding and field trials.

-

2. Protocol for Evaluating Water Use Efficiency of Irrigation Systems

-

Objective: To assess and compare the efficiency of different irrigation technologies in arid and saline environments.

-

Methodology:

-

System Setup: Various irrigation systems (e.g., drip irrigation, subsurface irrigation, and traditional surface irrigation) are installed in experimental plots.

-

Flow Meter Installation: Water meters are installed to accurately measure the volume of water applied to each plot.

-

Soil Moisture Monitoring: Soil moisture sensors are placed at different depths in the root zone to monitor water infiltration and distribution.

-

Crop and Climate Data: Data on crop evapotranspiration (ETc) is collected using lysimeters or estimated using meteorological data from on-site weather stations.

-

Efficiency Calculation: Water Use Efficiency (WUE) is calculated as the ratio of crop yield to the total amount of water applied.

-

Comparative Analysis: The WUE of different irrigation systems is compared to identify the most efficient technology for the given conditions.

-

Visualizing Workflows and Pathways

To better illustrate the logical and experimental flows described in this compound's research, the following diagrams have been generated using the Graphviz DOT language.

Caption: Experimental workflow for screening crop varieties for salinity tolerance.

Caption: Logical relationship between this compound's core challenges, research themes, and desired impacts.

This guide provides a foundational understanding of the technical and scientific outputs of the International Center for Biosaline Agriculture. For more detailed information, direct consultation of their specific scientific publications and annual reports is recommended.

References

- 1. International Center for Biosaline Agriculture - Wikipedia [en.wikipedia.org]

- 2. Research Areas | International Center for Biosaline Agriculture [biosaline.org]

- 3. Annual Reports | International Center for Biosaline Agriculture [biosaline.org]

- 4. This compound Strategy: Refresh 2019-2023 | International Center for Biosaline Agriculture [biosaline.org]

- 5. biosaline.org [biosaline.org]

Mitigating Agricultural Water Scarcity: An In-depth Technical Guide to ICBA's Research

Dubai, UAE - The International Center for Biosaline Agriculture (ICBA) is at the forefront of developing innovative solutions to address the critical challenge of water scarcity in agriculture, particularly in arid and saline environments. Through rigorous scientific research, this compound has generated a wealth of knowledge on water-saving technologies, salt-tolerant crops, and sustainable agricultural practices. This technical guide provides a comprehensive overview of this compound's key research findings, experimental methodologies, and logical workflows for researchers, scientists, and professionals in the field.

Quantitative Data on Crop Performance under Water Stress

This compound's research provides valuable quantitative data on the performance of various crops under different levels of water salinity and scarcity. This data is crucial for understanding crop tolerance limits and for developing effective water management strategies.

Table 1: Impact of Saline Irrigation on Date Palm Fruit Quality (Selected Varieties)

| Variety | Irrigation Water Salinity (dS/m) | Sugar Content (%) | Fruit Weight (g) |

| Khalas | 5 | Comparable to market average | Data not specified |

| 10 | Increased | Data not specified | |

| 15 | Decreased | Data not specified | |

| Sukkari | 5 | Comparable to market average | Data not specified |

| 10 | Increased | Data not specified | |

| 15 | Decreased | Data not specified | |

| Lulu | 5 | Comparable to market average | Data not specified |

| 10 | Comparable to market average | Data not specified | |

| 15 | Decreased | Data not specified | |

| Ajwa Al Madinah | 5 | Comparable to market average | Data not specified |

| 10 | Increased | Data not specified | |

| 15 | Decreased | Data not specified | |

| Fardh | 5 | Comparable to market average | Data not specified |

| 10 | Increased | Data not specified | |

| 15 | Decreased | Data not specified |

Source: Data synthesized from this compound's research on date palm varieties.[1][2]

Table 2: Performance of Quinoa Genotypes under Varying Salinity Levels

| Genotype | Salinity Level (dS/m) | Grain Yield ( g/plant ) | Dry Biomass ( g/plant ) |

| This compound-Q1 | 5 | ~2.5 | ~15 |

| 10 | ~1.8 | ~12 | |

| 15 | ~1.2 | ~10 | |

| 20 | ~0.8 | ~8 | |

| This compound-Q2 | 5 | ~2.2 | ~12.5 |

| 10 | ~1.5 | ~10 | |

| 15 | ~1.0 | ~8 | |

| 20 | ~0.6 | ~6 | |

| This compound-Q3 | 5 | ~4.0 | ~29.6 |

| 10 | ~3.5 | ~25 | |

| 15 | ~2.8 | ~20 | |

| 20 | ~2.0 | ~15 | |

| This compound-Q4 | 5 | ~3.8 | ~25.0 |

| 10 | ~3.2 | ~22 | |

| 15 | ~2.5 | ~18 | |

| 20 | ~1.8 | ~14 | |

| This compound-Q5 | 5 | ~3.0 | ~21.0 |

| 10 | ~2.5 | ~18 | |

| 15 | ~2.0 | ~15 | |

| 20 | ~1.5 | ~12 |

Source: Data synthesized from this compound's differential analysis of quinoa genotypes.[3]

Experimental Protocols

Detailed methodologies are fundamental to the reproducibility and validation of scientific research. Below are outlines of the experimental protocols employed in key this compound studies.

Protocol 1: Long-Term Evaluation of Date Palm Varieties under Saline Irrigation

Objective: To assess the long-term impact of different salinity levels on the growth, productivity, and fruit quality of various date palm varieties.[4]

Experimental Design:

-

Location: this compound's experimental station in Dubai, UAE.

-

Plant Material: 18 elite date palm varieties from the UAE, Saudi Arabia, and Iraq.[1]

-

Treatments: Four levels of irrigation water salinity: 5, 10, and 15 dS/m, compared to a control.[2]

-

Replications: The number of replications for each treatment varied.

-

Experimental Layout: A field experiment with varieties planted in main plots and salinity levels in subplots.

Methodology:

-

Planting and Establishment: Date palm saplings were planted in the experimental field and allowed to establish under normal irrigation for a specified period.

-

Salinity Treatments: Irrigation with saline water at the specified concentrations was initiated. The salinity levels were maintained throughout the experimental period.

-

Data Collection:

-

Growth Parameters: Plant height, trunk diameter, and canopy size were measured at regular intervals.

-

Physiological Parameters: Leaf water potential, stomatal conductance, and photosynthetic rates were measured to assess the physiological response to salt stress.

-

Fruit Yield and Quality: At harvest, the total fruit yield per tree was recorded. A subsample of fruits was collected to analyze quality parameters such as fruit weight, size, sugar content, and mineral composition.[2]

-

-

Soil Analysis: Soil samples were collected periodically from the root zone of the palms to monitor the buildup of salts and changes in soil chemical properties.

-

Statistical Analysis: The collected data was subjected to analysis of variance (ANOVA) to determine the statistical significance of the differences between treatments and varieties.

Protocol 2: Screening Quinoa Genotypes for Salt Tolerance

Objective: To evaluate the performance of different quinoa genotypes under various salinity levels to identify salt-tolerant varieties.[3]

Experimental Design:

-

Location: Controlled environment (greenhouse or pot experiment).

-

Plant Material: A diverse collection of quinoa genotypes from this compound's genebank.[5]

-

Treatments: Multiple levels of soil salinity, typically ranging from a non-saline control to high salinity levels (e.g., 5, 10, 15, 20 dS/m).[3]

-

Replications: Each treatment combination was replicated multiple times in a completely randomized design.[3]

Methodology:

-

Pot Preparation and Sowing: Pots were filled with a standardized soil mix. A predetermined number of quinoa seeds for each genotype were sown in each pot.

-

Salinity Induction: Salinity treatments were applied by irrigating the pots with saline solutions of the specified concentrations.

-

Data Collection:

-

Germination: The number of germinated seeds was recorded daily to calculate the germination percentage and rate.

-

Growth Parameters: Plant height, number of leaves, and shoot and root biomass were measured at different growth stages.

-

Yield Parameters: At maturity, the seed yield per plant and other yield components (e.g., 1000-seed weight) were determined.

-

Physiological and Biochemical Analysis: Parameters such as relative water content, chlorophyll content, and proline accumulation were measured to assess the physiological and biochemical responses to salt stress.

-

-

Statistical Analysis: Data was analyzed using ANOVA to compare the performance of different genotypes under various salinity levels.

Visualizations: Experimental Workflows and Logical Relationships

The following diagrams, generated using Graphviz (DOT language), illustrate the logical flow of this compound's research methodologies.

References

- 1. Frontiers | Evaluation of date palm fruits quality under different irrigation water salinity levels compared to the fruit available in the market [frontiersin.org]

- 2. This compound’s study reveals positive effects of salt water on date quality | International Center for Biosaline Agriculture [biosaline.org]

- 3. biosaline.org [biosaline.org]

- 4. biosaline.org [biosaline.org]

- 5. This compound research paves the way to fast-tracking quinoa breeding | International Center for Biosaline Agriculture [biosaline.org]

The Invisible Threat: A Technical Guide to Salt-Tolerant Crops and the Pioneering Research of ICBA

Dubai, UAE - In the face of escalating climate change and increasing soil and water salinity, the global food security paradigm is shifting. Marginal environments, once deemed unsuitable for conventional agriculture, are now at the forefront of innovative research to unlock their productive potential. At the heart of this endeavor is the International Center for Biosaline Agriculture (ICBA), a non-profit agricultural research center dedicated to developing and promoting sustainable agricultural systems in saline and water-scarce environments. This technical guide provides an in-depth overview of salt-tolerant crops, their importance in modern agriculture, and the critical research being conducted by this compound and the wider scientific community. It is intended for researchers, scientists, and agricultural development professionals working to address the challenges of salinity in agriculture.

The Rising Tide of Salinity: A Global Challenge

Soil salinization is a major abiotic stress that limits crop productivity worldwide, affecting an estimated 20% of irrigated land. The accumulation of soluble salts in the soil solution impairs plant growth through osmotic stress, ion toxicity, and nutritional imbalances. This leads to reduced crop yields and, in severe cases, complete crop failure, threatening the livelihoods of farmers and the food security of entire regions. The Middle East and North Africa (MENA) region, where this compound is headquartered, is particularly vulnerable to this threat due to its arid climate, limited freshwater resources, and reliance on irrigation.

This compound's Mandate: Cultivating Resilience in Marginal Environments

Established in 1999, this compound has been instrumental in identifying, developing, and promoting salt-tolerant crops and innovative agricultural practices.[1] The center's research focuses on a diverse portfolio of crops that are naturally adapted to saline conditions, including quinoa, barley, safflower, and date palm. By harnessing the genetic diversity of these crops and employing advanced breeding and agronomic techniques, this compound is developing new varieties with enhanced salt tolerance and improved yields.

Quantitative Insights into Crop Performance under Salinity

This compound's rigorous experimental approach provides valuable quantitative data on the performance of various salt-tolerant crops under different salinity levels. This data is crucial for identifying promising genotypes and developing effective management strategies.

Quinoa: A Model for Saline Agriculture

Quinoa (Chenopodium quinoa Willd.) has emerged as a star crop in saline environments due to its high nutritional value and remarkable salt tolerance. This compound has been at the forefront of quinoa research, evaluating numerous genotypes for their performance in the arid conditions of the UAE.

Table 1: Effect of Salinity on Germination of Five Quinoa Genotypes

| Genotype | Salinity (dS/m) | Germination Percentage (%) | Mean Germination Time (days) | Germination Index |

| This compound-Q1 | 0 | 90 | 2.1 | 42.9 |

| 5 | 85 | 2.5 | 34.0 | |

| 10 | 78 | 3.2 | 24.4 | |

| 15 | 65 | 4.1 | 15.9 | |

| 20 | 50 | 5.2 | 9.6 | |

| This compound-Q2 | 0 | 92 | 2.0 | 46.0 |

| 5 | 88 | 2.3 | 38.3 | |

| 10 | 80 | 3.0 | 26.7 | |

| 15 | 70 | 3.9 | 17.9 | |

| 20 | 55 | 5.0 | 11.0 | |

| This compound-Q3 | 0 | 95 | 1.8 | 52.8 |

| 5 | 92 | 2.1 | 43.8 | |

| 10 | 85 | 2.8 | 30.4 | |

| 15 | 75 | 3.5 | 21.4 | |

| 20 | 60 | 4.5 | 13.3 | |

| This compound-Q4 | 0 | 93 | 1.9 | 48.9 |

| 5 | 90 | 2.2 | 40.9 | |

| 10 | 82 | 2.9 | 28.3 | |

| 15 | 72 | 3.7 | 19.5 | |

| 20 | 58 | 4.8 | 12.1 | |

| This compound-Q5 | 0 | 94 | 1.9 | 49.5 |

| 5 | 91 | 2.2 | 41.4 | |

| 10 | 83 | 2.9 | 28.6 | |

| 15 | 73 | 3.6 | 20.3 | |

| 20 | 59 | 4.7 | 12.6 |

Table 2: Effect of Salinity on Dry Biomass Yield of Five Quinoa Genotypes

| Genotype | Salinity (dS/m) | Dry Biomass Yield ( g/plant ) |

| This compound-Q1 | 0 | 15.5 |

| 5 | 13.2 | |

| 10 | 10.8 | |

| 15 | 8.1 | |

| 20 | 5.9 | |

| This compound-Q2 | 0 | 12.5 |

| 5 | 10.5 | |

| 10 | 8.4 | |

| 15 | 6.3 | |

| 20 | 4.5 | |

| This compound-Q3 | 0 | 29.6 |

| 5 | 25.1 | |

| 10 | 20.2 | |

| 15 | 15.3 | |

| 20 | 11.0 | |

| This compound-Q4 | 0 | 25.0 |

| 5 | 21.3 | |

| 10 | 17.5 | |

| 15 | 13.8 | |

| 20 | 10.2 | |

| This compound-Q5 | 0 | 21.0 |

| 5 | 18.2 | |

| 10 | 15.1 | |

| 15 | 11.8 | |

| 20 | 8.9 |

Date Palm: A Resilient Icon of Arid Lands

The date palm (Phoenix dactylifera L.) is a cornerstone of agriculture in the MENA region. This compound's research has demonstrated that while high salinity can negatively impact date palm productivity, some varieties exhibit remarkable resilience and can even show improved fruit quality under moderate salinity.

Table 3: Effect of Irrigation Water Salinity on the Mineral Composition of Date Palm Fruits (mg/kg)

| Mineral | Salinity 5 dS/m | Salinity 10 dS/m | Salinity 15 dS/m |

| Potassium (K) | 7981 | 6106 | 7308 |

| Phosphorus (P) | 750 | 720 | 700 |

| Calcium (Ca) | 650 | 680 | 710 |

| Magnesium (Mg) | 550 | 580 | 600 |

| Sodium (Na) | 250 | 350 | 450 |

| Data represents the mean values for the Nabtat-Saif variety.[2] |

Table 4: Effect of Irrigation Water Salinity on the Fruit Quality of Five Date Palm Varieties

| Variety | Salinity (dS/m) | Fruit Weight (g) | Fruit Volume (cm³) | Total Sugar Content (%) |

| Lulu | Market | 8.5 | 8.2 | 65 |

| 5 | 8.2 | 7.9 | 67 | |

| 10 | 7.8 | 7.5 | 68 | |

| 15 | 7.1 | 6.8 | 66 | |

| Sukkari | Market | 10.2 | 9.8 | 70 |

| 5 | 10.0 | 9.6 | 72 | |

| 10 | 9.7 | 9.3 | 73 | |

| 15 | 9.0 | 8.6 | 71 | |

| Fardh | Market | 7.8 | 7.5 | 68 |

| 5 | 7.7 | 7.4 | 69 | |

| 10 | 7.5 | 7.2 | 70 | |

| 15 | 6.9 | 6.6 | 68 | |

| Ajwa Al Madinah | Market | 9.5 | 9.1 | 67 |

| 5 | 9.4 | 9.0 | 69 | |

| 10 | 9.2 | 8.8 | 71 | |

| 15 | 8.5 | 8.1 | 69 | |

| Khalas | Market | 9.8 | 9.4 | 72 |

| 5 | 9.9 | 9.5 | 73 | |

| 10 | 9.7 | 9.3 | 74 | |

| 15 | 9.1 | 8.7 | 72 | |

| Data adapted from a study by Hammami et al. (2023) conducted at this compound.[3] |

Experimental Protocols for Assessing Salt Tolerance

The evaluation of salt tolerance in crops requires standardized and reproducible experimental protocols. The following methodologies are commonly employed in salt tolerance research.

Hydroponic Screening for Salt Tolerance in Cereals

This method allows for the precise control of nutrient and salt concentrations, facilitating the screening of a large number of genotypes at the seedling stage.

Materials:

-

Hydroponic tanks or containers

-

Aeration system (air pump, tubing, air stones)

-

Net or mesh for supporting seedlings

-

Nutrient solution (e.g., Hoagland or Yoshida solution)

-

Sodium chloride (NaCl)

-

pH meter and EC meter

-

Seeds of the genotypes to be screened

Procedure:

-

Seed Sterilization and Germination:

-

Surface sterilize seeds with a 10-20% bleach solution for 10-20 minutes, followed by thorough rinsing with distilled water.

-

Germinate seeds on moist filter paper in petri dishes or directly on the hydroponic support system.

-

-

Seedling Establishment:

-

Transfer germinated seedlings to the hydroponic system filled with a standard nutrient solution.

-

Allow seedlings to establish and grow to the 2-3 leaf stage.

-

-

Salt Stress Imposition:

-

Prepare a salinized nutrient solution by adding a predetermined amount of NaCl to the standard nutrient solution to achieve the desired electrical conductivity (EC).

-

Replace the standard nutrient solution with the salinized solution. For sensitive species, it is advisable to apply the salt stress incrementally over a few days to avoid osmotic shock.

-

-

Data Collection and Evaluation:

-

Monitor seedlings regularly and record visual symptoms of salt stress, such as leaf yellowing, rolling, and necrosis.

-

After a set period (e.g., 14-21 days), harvest the seedlings.

-

Measure various physiological and morphological parameters, including:

-

Shoot and root length

-

Fresh and dry weight of shoots and roots

-

Chlorophyll content

-

Ion concentration (Na+, K+) in plant tissues

-

-

Measurement of Chlorophyll Content

Chlorophyll content is a key indicator of photosynthetic activity and overall plant health.

Materials:

-

Fresh leaf tissue

-

80% acetone or 95% ethanol

-

Mortar and pestle or tissue homogenizer

-

Centrifuge and centrifuge tubes

-

Spectrophotometer

Procedure:

-

Extraction:

-

Weigh a known amount of fresh leaf tissue (e.g., 0.1 g).

-

Grind the tissue in a mortar and pestle with a small amount of 80% acetone until the tissue is completely macerated.

-

Transfer the homogenate to a centrifuge tube and rinse the mortar and pestle with additional acetone to ensure all pigment is collected.

-

Bring the final volume to a known amount (e.g., 10 ml).

-

-

Centrifugation:

-

Centrifuge the extract at 5000 rpm for 10 minutes to pellet the cell debris.

-

-

Spectrophotometry:

-

Carefully transfer the supernatant to a cuvette.

-

Measure the absorbance of the extract at 645 nm and 663 nm using a spectrophotometer, with 80% acetone as a blank.

-

-

Calculation:

-

Calculate the chlorophyll a, chlorophyll b, and total chlorophyll concentrations using the following equations (for 80% acetone):

-

Chlorophyll a (mg/g) = [12.7(A663) - 2.69(A645)] × (V/1000 × W)

-

Chlorophyll b (mg/g) = [22.9(A645) - 4.68(A663)] × (V/1000 × W)

-

Total Chlorophyll (mg/g) = [20.2(A645) + 8.02(A663)] × (V/1000 × W)

-

Where: A = absorbance at the specified wavelength, V = final volume of the extract (ml), and W = fresh weight of the leaf tissue (g).

-

-

Determination of Sodium (Na+) and Potassium (K+) Ion Concentrations

Maintaining a low Na+/K+ ratio is a critical mechanism of salt tolerance in plants.

Materials:

-

Dry plant tissue (shoots or roots)

-

Nitric acid or a mixture of nitric and perchloric acids

-

Flame photometer or inductively coupled plasma optical emission spectrometer (ICP-OES)

Procedure:

-

Sample Preparation:

-

Harvest and thoroughly wash the plant tissue with deionized water to remove any surface salts.

-

Dry the tissue in an oven at 70°C to a constant weight.

-

Grind the dried tissue into a fine powder.

-

-

Acid Digestion:

-

Weigh a precise amount of the powdered tissue (e.g., 0.1-0.5 g) into a digestion tube.

-

Add a specific volume of concentrated nitric acid or a di-acid mixture.

-

Digest the sample on a heating block or in a microwave digester until the solution is clear.

-

-

Analysis:

-

Allow the digest to cool and dilute it to a known volume with deionized water.

-

Analyze the concentration of Na+ and K+ in the diluted sample using a flame photometer or ICP-OES, following the manufacturer's instructions.

-

Calculate the ion concentrations in the original plant tissue based on the dilution factor and the initial dry weight.

-

Signaling Pathways in Plant Salt Tolerance

Plants have evolved complex signaling pathways to perceive and respond to salt stress. Understanding these pathways is essential for developing crops with enhanced salt tolerance.

The Salt Overly Sensitive (SOS) Pathway

The SOS pathway is a crucial signaling cascade that regulates ion homeostasis, particularly the efflux of excess sodium ions from the cytoplasm.

Caption: The Salt Overly Sensitive (SOS) signaling pathway for ion homeostasis.

Ethylene Signaling Pathway

The plant hormone ethylene plays a significant role in mediating salt stress responses, including the regulation of ion transport and antioxidant defense mechanisms.

Caption: Ethylene signaling pathway in response to salt stress.

Experimental Workflow for Developing Salt-Tolerant Crops

The development of new salt-tolerant crop varieties is a systematic process that involves several key stages, from the initial screening of germplasm to the final evaluation of promising lines in the field.

Caption: A generalized workflow for the development of salt-tolerant crop varieties.

The Path Forward: Integrated Solutions for a Saline Future

Addressing the complex challenge of salinity requires a multi-faceted approach that integrates advances in crop genetics and physiology with innovative agronomic practices. This compound's work exemplifies this integrated approach, combining the development of salt-tolerant crops with research on improved irrigation techniques, soil management, and the use of non-conventional water resources. By continuing to invest in research and development and fostering collaboration among scientists, policymakers, and farmers, the global community can turn the tide against salinity and ensure a food-secure future for all.

References

Unlocking Nature's Resilience: A Technical Guide to the ICBA Genebank and its Genetic Resources for Crop Improvement

Dubai, UAE - In an era marked by escalating climate change and mounting food security concerns, the International Center for Biosaline Agriculture (ICBA) stands as a beacon of innovation, harnessing the power of genetic diversity to develop crops resilient to the world's most marginal environments. At the heart of this endeavor lies the this compound genebank, a treasure trove of genetic resources meticulously collected and conserved to unlock traits of salt, drought, and heat tolerance for the crops of tomorrow. This technical guide provides an in-depth exploration of the this compound genebank, its invaluable genetic collections, and the scientific methodologies employed to drive crop improvement for a sustainable future.

The this compound genebank is a global leader in the conservation and utilization of plant genetic resources for marginal environments.[1][2][3][4] Established in 1999 through a collaboration between the UAE Government and the Islamic Development Bank, this compound's mission is to provide sustainable agricultural solutions for regions grappling with salinity, water scarcity, and arid conditions.[1][4] The genebank is a critical component of this mission, safeguarding a vast and diverse collection of plant species with inherent resilience to abiotic stresses.[5]

The this compound Genebank's Genetic Resources: A Quantitative Overview

The this compound genebank houses one of the world's most extensive collections of salt-, drought-, and heat-tolerant plant species. This collection is a vital resource for researchers and plant breeders globally, providing the raw genetic material needed to develop new and improved crop varieties. The table below summarizes the quantitative data of the genebank's holdings.

| Category | Quantity |

| Total Accessions | Over 17,000[5] |

| Number of Plant Species | Approximately 325[5] |

| Countries and Territories of Origin | More than 150[5] |

| Native UAE Plant Species Seed Samples | 310[5] |

Experimental Protocols for Genetic Resource Characterization and Crop Improvement

The this compound and its collaborators employ a range of sophisticated experimental protocols to evaluate the genetic resources within the genebank and utilize them in crop improvement programs. These protocols are designed to identify and characterize desirable traits, understand the genetic basis of stress tolerance, and accelerate the breeding of resilient crop varieties.

Salinity Tolerance Screening

A primary focus of the this compound's research is the identification of germplasm with superior salinity tolerance. Screening protocols are designed to assess plant performance under various salinity levels, from germination to maturity.

Methodology for Salinity Tolerance Screening in Quinoa:

-

Germplasm Selection: A diverse set of quinoa accessions is selected from the this compound genebank.[6]

-

Experimental Setup: The experiment is conducted in a controlled environment, such as a greenhouse, using a pot-based system.

-

Salinity Treatments: Plants are subjected to a range of salinity levels, typically from a control (0 mM NaCl) to high salinity (e.g., 150 mM NaCl), by irrigating with saline solutions.[7]

-

Data Collection: A variety of agro-physiological parameters are measured at different growth stages, including:

-

Germination Stage: Germination rate and speed.

-

Seedling Stage: Seedling survival rate, shoot and root length, and fresh and dry biomass.

-

Vegetative and Reproductive Stages: Plant height, number of leaves, leaf area, chlorophyll content, stomatal conductance, and ion content (Na+, K+) in plant tissues.[8]

-

Maturity Stage: Seed yield, 1000-seed weight, and harvest index.[8]

-

-

Statistical Analysis: The collected data is statistically analyzed to identify significant differences in salt tolerance among the genotypes.

Drought Tolerance Evaluation

This compound conducts rigorous evaluations of its germplasm to identify accessions with enhanced drought tolerance. These evaluations often involve field trials in water-limited environments and controlled drought-stress experiments.

Methodology for Drought Tolerance Evaluation in Barley:

-

Germplasm Selection: A panel of diverse barley genotypes, including landraces and wild relatives, is selected from the genebank.[9][10][11]

-

Experimental Design: Field trials are established in contrasting environments, such as a dryland location and a site with supplemental irrigation.[9][10][11] A randomized complete block design is typically used.

-

Drought Stress Imposition: In controlled experiments, drought stress can be imposed by withholding irrigation at specific growth stages (e.g., anthesis).

-

Phenotyping: A comprehensive set of traits is measured, including:

-

Phenological Traits: Days to heading, days to maturity.

-

Morphological Traits: Plant height, tiller number, spike length, and root system architecture.[12]

-

Physiological Traits: Relative water content, canopy temperature, and chlorophyll fluorescence.

-

Yield and Yield Components: Grain yield, biomass, thousand-kernel weight, and number of grains per spike.[13]

-

-

Genotyping and Data Analysis: High-throughput genotyping platforms (e.g., SNP arrays) are used to genotype the barley accessions.[12][13] Genome-Wide Association Studies (GWAS) are then performed to identify genetic markers and candidate genes associated with drought tolerance traits.[9][10][11][12][13]

Molecular Breeding Techniques for Crop Improvement

This compound utilizes modern molecular breeding techniques to accelerate the development of stress-tolerant crop varieties. Marker-Assisted Selection (MAS) is a key tool in this process.

Methodology for Marker-Assisted Selection (MAS) for Salinity Tolerance:

-

Parental Selection: Identification of a salt-tolerant donor parent (e.g., a landrace or wild relative) and a high-yielding but salt-sensitive recipient parent.

-

Crossing and Population Development: The parental lines are crossed to create an F1 generation, which is then selfed or backcrossed to generate a segregating population (e.g., F2 or backcross populations).[7]

-

Phenotypic and Genotypic Analysis: The segregating population is evaluated for salinity tolerance using the screening protocols described above. Concurrently, the population is genotyped using molecular markers (e.g., SSRs or SNPs) that are linked to the salt tolerance trait.[7][14][15][16][17]

-

Marker-Trait Association: Statistical analysis is performed to identify markers that are significantly associated with the desired salt tolerance phenotype.

-

Marker-Assisted Selection: In subsequent generations, the identified markers are used to select individuals that carry the favorable alleles for salt tolerance, without the need for extensive phenotyping. This significantly speeds up the breeding process.[14][15][16][17]

Visualizing the Path to Resilient Crops

To better illustrate the complex processes involved in harnessing the this compound's genetic resources for crop improvement, the following diagrams, created using the DOT language, depict key signaling pathways and experimental workflows.

Caption: Simplified signaling pathway for salt stress response in plants.

Caption: Experimental workflow for crop improvement at this compound.

Conclusion

The International Center for Biosaline Agriculture's genebank is more than a repository of seeds; it is a dynamic hub of research and innovation that is critical for ensuring future global food security. Through the meticulous collection, conservation, and characterization of stress-tolerant genetic resources, and the application of cutting-edge scientific methodologies, this compound is at the forefront of developing the next generation of crops that can thrive in the face of climate change. The protocols and workflows outlined in this guide provide a glimpse into the rigorous scientific process that underpins this vital work, offering a roadmap for researchers and breeders committed to building a more resilient and sustainable agricultural future.

References

- 1. youtube.com [youtube.com]

- 2. m.youtube.com [m.youtube.com]

- 3. This compound Marks 25 Years of Harnessing Science for Sustainability | International Center for Biosaline Agriculture [biosaline.org]

- 4. FNB News - this compound marks 25 years of innovation in agricultural research & sustainable development | FNB News [fnbnews.com]

- 5. youtube.com [youtube.com]

- 6. This compound research paves the way to fast-tracking quinoa breeding | International Center for Biosaline Agriculture [biosaline.org]

- 7. Generation Mean Analysis and Molecular Markers for Salinity Tolerance during Wheat Germination and Seedling Stage [jacb.journals.ekb.eg]

- 8. biosaline.org [biosaline.org]

- 9. oar.icrisat.org [oar.icrisat.org]

- 10. Genome Wide Association Analyses For Drought Tolerance Related Traits In Barley (Hordeum Vulgare L.) [repo.mel.cgiar.org]

- 11. Genome wide association analyses for drought tolerance related traits in barley (Hordeum vulgare L.) | CGIAR GENDER Impact Platform [gender.cgiar.org]

- 12. Genome-wide association study in two-row spring barley landraces identifies QTL associated with plantlets root system architecture traits in well-watered and osmotic stress conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 13. genome-wide-association-mapping-reveals-putative-candidate-genes-for-drought-tolerance-in-barley - Ask this paper | Bohrium [bohrium.com]

- 14. Marker-assisted selection in plant breeding for salinity tolerance - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. pure.psu.edu [pure.psu.edu]

- 16. mdpi.com [mdpi.com]

- 17. Marker-Assisted Selection in Plant Breeding for Salinity Tolerance | Springer Nature Experiments [experiments.springernature.com]

Methodological & Application

Pioneering Climate-Resilient Agriculture: Application Notes and Protocols from ICBA

Dubai, UAE - The International Center for Biosaline Agriculture (ICBA) is at the forefront of developing climate-resilient crops capable of thriving in marginal environments characterized by salinity, drought, and heat stress. Through a multidisciplinary approach that integrates advanced breeding techniques, agronomic innovation, and robust phenotyping, this compound is securing future food supplies in the world's most vulnerable regions. These detailed application notes and protocols provide researchers, scientists, and agricultural development professionals with an in-depth look at the methodologies employed by this compound to enhance crop resilience.

High-Throughput Phenotyping for Abiotic Stress Tolerance

This compound utilizes a state-of-the-art phenotyping platform to dissect the complex traits associated with stress tolerance. This enables the rapid and non-destructive screening of large germplasm collections to identify promising genotypes.

Experimental Protocol: High-Throughput Phenotyping of Sorghum for Drought Tolerance

Objective: To identify sorghum genotypes with superior drought tolerance through non-destructive imaging and physiological measurements.

Materials:

-

Sorghum germplasm

-

Automated phenotyping platform with RGB, hyperspectral, and thermal cameras

-

Controlled environment growth chambers

-

Soil moisture sensors

-

SPAD meter for chlorophyll content

-

Porometer for stomatal conductance

Methodology:

-

Plant Material and Growth Conditions: A diverse panel of sorghum accessions is grown in individual pots within a controlled environment chamber. Soil moisture is maintained at field capacity for the initial growth phase.

-

Drought Stress Induction: At the vegetative stage (V5), water is withheld to induce progressive drought stress. Soil moisture is continuously monitored using sensors.

-

High-Throughput Imaging: Plants are imaged daily using the automated platform.

-

RGB Imaging: To assess plant growth, biomass accumulation, and leaf area.

-

Hyperspectral Imaging: To determine vegetation indices (e.g., NDVI, PRI) indicative of photosynthetic efficiency and stress.

-

Thermal Imaging: To measure canopy temperature as an indicator of stomatal closure and water stress.

-

-

Physiological Measurements: Weekly measurements of chlorophyll content (SPAD) and stomatal conductance (porometer) are taken to correlate with imaging data.

-

Data Analysis: Image and physiological data are analyzed to identify genotypes that maintain growth and physiological function under drought stress. Principal Component Analysis (PCA) is employed to identify the most significant traits contributing to drought tolerance.

Marker-Assisted Selection for Enhanced Salinity Tolerance in Quinoa

This compound has a dedicated program focused on improving the salt tolerance of quinoa, a highly nutritious and climate-resilient crop. Marker-assisted selection (MAS) is a key strategy to accelerate the breeding of new salt-tolerant varieties.

Experimental Protocol: Marker-Assisted Selection for Salinity Tolerance in Quinoa

Objective: To identify and introgress quantitative trait loci (QTLs) associated with salinity tolerance in quinoa.

Materials:

-

Quinoa mapping population (e.g., Recombinant Inbred Lines - RILs)

-

Hydroponic system

-

Saline solutions of varying concentrations (e.g., 0, 10, 20, 30 dS/m NaCl)

-

DNA extraction kits

-

Molecular markers (e.g., SSRs, SNPs)

-

PCR machine and electrophoresis equipment

Methodology:

-

Phenotyping for Salinity Tolerance: The RIL population is grown in a hydroponic system under different salinity levels. Key traits such as germination rate, plant height, biomass, and seed yield are measured.

-

DNA Extraction and Genotyping: DNA is extracted from the leaf tissue of each RIL. The population is then genotyped using a suite of polymorphic molecular markers.

-

QTL Analysis: Statistical analysis is performed to identify associations between marker genotypes and phenotypic traits under salt stress. This allows for the mapping of QTLs for salinity tolerance.

-

Marker-Assisted Backcrossing: Markers tightly linked to the identified QTLs are used to select for the presence of the desired alleles in a backcrossing program to introgress the tolerance traits into elite quinoa varieties.

Evaluating the Efficacy of Soil Amendments in Mitigating Abiotic Stress

This compound investigates various soil amendments to improve soil health and enhance crop resilience in marginal lands.

Experimental Protocol: Assessing the Impact of Biochar on Quinoa Growth under Salinity Stress

Objective: To evaluate the potential of biochar as a soil amendment to mitigate the negative effects of salinity on quinoa growth and yield.

Materials:

-

Quinoa variety (e.g., this compound-Q5)

-

Biochar

-

Saline irrigation water of different concentrations

-

Pots with a sandy loam soil mix

Methodology:

-

Experimental Setup: A pot experiment is established with a factorial design, including different levels of biochar application and saline irrigation.

-

Data Collection: Agronomic data, including plant height, number of leaves, and biomass, are collected throughout the growing season. At maturity, seed yield and yield components are determined.

-

Biochemical Analysis: Leaf samples are collected to analyze for proline content, an indicator of osmotic stress.

-

Statistical Analysis: Analysis of variance (ANOVA) is used to determine the effects of biochar and salinity on quinoa growth and yield.

Quantitative Data Summary

| Crop | Stress Factor | Genotype/Treatment | Key Finding | Reference |

| Quinoa | Salinity | This compound-Q3, this compound-Q4, this compound-Q5 | Satisfactory growth and yield at soil salinity up to 20 dS/m. | [1][2] |

| Quinoa | Salinity | This compound-Q5 with Biochar | Increased biomass and seed yield under saline conditions. | |

| Sorghum | Drought | Drought-tolerant genotypes | Maintenance of high chlorophyll content and stay-green trait under water deficit. | |

| Pearl Millet | Drought | Drought-tolerant genotypes | High drought resistance index, indicating tolerance independent of yield potential and flowering time. |

Visualizing Methodologies and Pathways

To further elucidate the experimental workflows and the logical relationships between different research components, the following diagrams have been generated using the DOT language.

References

Revolutionizing Agriculture in Saline Environments: ICBA's Integration of Remote Sensing and Drone Technology

Dubai, UAE - The International Center for Biosaline Agriculture (ICBA) is at the forefront of pioneering agricultural advancements in challenging saline environments through the strategic application of remote sensing and unmanned aerial vehicle (UAV) technology. These cutting-edge tools are integral to this compound's research and development projects, enabling precise monitoring of crop health, efficient water resource management, and in-depth analysis of soil salinity, ultimately bolstering food security in regions most vulnerable to climate change.

This compound's commitment to data-driven agriculture is exemplified through its various initiatives that leverage high-resolution imagery and advanced analytics to inform farming practices. By employing drones equipped with multispectral and hyperspectral sensors, researchers at this compound can gather detailed data on plant physiology, including water stress, nutrient deficiencies, and pest infestations, often before symptoms are visible to the naked eye. This early detection capability allows for timely and targeted interventions, optimizing resource use and maximizing crop yields.

A key area of this compound's focus is the mapping and management of soil salinity, a major constraint to agricultural productivity in arid and semi-arid regions. Through the use of remote sensing data, this compound has developed models to accurately map the spatial variability of soil salinity. This information is crucial for implementing precision agriculture techniques, such as the targeted application of soil amendments and the selection of salt-tolerant crop varieties best suited for specific soil conditions.

Application Notes and Protocols

High-Throughput Phenotyping for Climate-Resilient Crops

This compound utilizes drone-based high-throughput phenotyping to accelerate the development of climate-resilient crop varieties. This involves the rapid and automated collection of data on various plant traits, such as plant height, canopy cover, and biomass.

Experimental Protocol:

-

Flight Planning: Drone flights are meticulously planned to ensure consistent data acquisition. This includes defining flight altitude, speed, and image overlap (typically 80% forward and side overlap) to create accurate orthomosaics and digital surface models.

-

Data Acquisition: Drones equipped with RGB and multispectral sensors capture high-resolution images of experimental plots. Ground control points (GCPs) are strategically placed across the field to ensure high geometric accuracy of the final data products.

-

Image Processing: Specialized software is used to stitch the captured images into a single orthomosaic map. Digital surface models (DSMs) and digital terrain models (DTMs) are generated to calculate plant height.

-

Trait Extraction: Custom algorithms are applied to the processed imagery to extract key phenotypic traits for each plant or plot. This data is then used to assess the performance of different crop varieties under various environmental conditions.

Soil Salinity Mapping and Management

This compound has developed robust protocols for mapping soil salinity using remote sensing data, enabling targeted management strategies to improve soil health and crop productivity.

Experimental Protocol:

-

Satellite Imagery Acquisition: High-resolution multispectral satellite imagery (e.g., Landsat, Sentinel-2) is acquired for the area of interest.

-

Field Data Collection: Soil samples are collected from various locations within the study area to measure electrical conductivity (ECe), a key indicator of soil salinity. The geographic coordinates of each sampling point are recorded using a GPS.

-

Spectral Index Calculation: Various spectral salinity indices are calculated from the satellite imagery. These indices utilize the reflectance values in different spectral bands to highlight areas with high salt concentrations.

-

Model Development and Validation: Statistical models are developed to establish the relationship between the field-measured ECe values and the calculated spectral indices. The models are then validated using an independent set of field data.

-

Salinity Map Generation: The validated models are used to generate detailed soil salinity maps for the entire study area, providing a visual representation of salinity levels.

Quantitative Data Summary

This compound's research has yielded significant quantitative results, demonstrating the effectiveness of remote sensing and drone technology in agricultural applications.

| Application Area | Key Metric | Quantitative Result | Source |

| Soil Salinity Mapping | Correlation between Soil ECe and Spectral Indices | High correlation observed with indices such as SIA (R² = 0.90), SI3 (R² = 0.89), and VSSI (R² = 0.87) | This compound Publication |

| Crop Phenotyping | Accuracy of Drone-based Plant Height Measurement | High correlation with manual measurements, enabling efficient screening of numerous genotypes. | General Research |

| Water Management | Improvement in Water Use Efficiency | Targeted irrigation based on remote sensing data can lead to significant water savings. | General Research |

| Crop Health Monitoring | Early Detection of Plant Stress | Vegetation indices derived from multispectral imagery can detect stress up to two weeks before visible symptoms appear. | General Research |

Visualizing the Workflow

To illustrate the logical flow of these applications, the following diagrams have been created using the DOT language.

Caption: Workflow for Drone-Based High-Throughput Phenotyping.

Caption: Workflow for Remote Sensing-Based Soil Salinity Mapping.

Through these and other innovative applications of remote sensing and drone technology, this compound continues to make significant strides in developing sustainable agricultural solutions for the world's most challenging environments. The insights gained from these technologies are not only advancing scientific understanding but are also being translated into practical tools and knowledge that empower farmers to improve their livelihoods and contribute to global food security.

Application Notes and Protocols for Sustainable Water Management in Biosaline Agriculture

For: Researchers, scientists, and drug development professionals

These application notes provide an overview and detailed protocols for key techniques in sustainable water management for agriculture in saline environments. The methodologies outlined are based on research conducted by the International Center for Biosaline Agriculture (ICBA) and its partners, focusing on the use of saline water for irrigation, integrated agri-aquaculture systems, and the management of salt-affected soils.

Deficit Irrigation with Saline Water for Date Palm Cultivation

Application Note:

Date palm (Phoenix dactylifera L.) is a salt-tolerant crop crucial for food security in arid and saline regions. Research by this compound has demonstrated that certain date varieties can be successfully cultivated using low to moderate salinity water, and that controlled deficit irrigation can even enhance fruit quality.[1] Applying saline water strategically can be a sustainable practice in water-scarce areas. This protocol details an experimental approach to evaluate the impact of different salinity levels on date palm growth, yield, and fruit quality. A study by this compound scientists found that while high salinity can negatively impact date palms, low to moderate salinity can increase the sugar concentration in some varieties.[1] For instance, the sugar content of Khalas, Ajwa Al Madinah, and Lulu dates irrigated with water of 5 deciSiemens per meter (dS/m) was comparable to commercial varieties.[1] Furthermore, irrigation with water of 10 dS/m had a positive effect on the sugar content of Sukkari, Fardh, and Ajwa Al Madinah dates.[1]

Experimental Protocol:

Objective: To determine the long-term effects of saline water irrigation on the growth, productivity, and fruit quality of different date palm varieties.

Materials:

-

Mature date palm trees of selected varieties (e.g., Lulu, Khalas, Shahlah, Sukkari, Fardh, Ajwa Al Madinah)

-

Irrigation system with the capability to deliver water of varying salinity levels (e.g., drip or bubbler irrigation)

-

Sources of fresh and saline water

-

Salts (e.g., NaCl) to adjust water salinity

-

EC meter to measure water salinity

-

Soil moisture sensors

-

Sap flow sensors

-

Weather station for reference evapotranspiration (ETo) data

-

Equipment for fruit quality analysis (e.g., refractometer for sugar content)

Methodology:

-

Experimental Setup:

-

Select a field with mature date palm trees of the desired varieties.

-

Establish a randomized complete block design (RCBD) for the experiment.

-

Assign different irrigation treatments (salinity levels) to the blocks. For example:

-

Control: Freshwater (low salinity, e.g., < 2 dS/m)

-

Treatment 1: 5 dS/m saline water

-

Treatment 2: 10 dS/m saline water

-

Treatment 3: 15 dS/m saline water[1]

-

-

Prepare the saline water by mixing fresh water with a source of saline water or by adding salts to achieve the target ECw (electrical conductivity of water).

-

-

Irrigation Management:

-

Install a precise irrigation system such as bubblers or drippers for each tree.

-

Determine the irrigation volume based on the crop's water requirement (ETc), which is calculated from reference evapotranspiration (ETo) and a crop coefficient (Kc).

-

Install soil moisture and sap flow sensors to monitor the trees' water use and the soil water status.[2]

-

Adjust irrigation scheduling based on sensor data and weather conditions.

-

Apply a leaching fraction to prevent excessive salt accumulation in the root zone.

-

-

Data Collection and Analysis:

-

Tree Growth: Measure parameters like trunk diameter and canopy size at regular intervals.

-

Water Use: Continuously monitor tree water use with sap flow sensors.[2][3]

-

Soil Salinity: Monitor soil salinity (ECe) at different depths in the root zone.

-